molecular formula C21H17N5O2 B2567483 1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 633281-75-1

1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer: B2567483
CAS-Nummer: 633281-75-1
Molekulargewicht: 371.4
InChI-Schlüssel: CNKIWLANOGPDIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[2,1-f]purine-2,4-dione family, characterized by a tricyclic core structure with fused imidazole and purine rings. The substituents at positions 1, 7, and 8 define its pharmacological and physicochemical properties:

  • Position 1: Methyl group enhances metabolic stability by reducing susceptibility to oxidative demethylation.
  • Position 7: Phenyl group contributes to π-π stacking interactions with aromatic residues in receptor binding sites.

Eigenschaften

IUPAC Name

4-methyl-6-(2-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2/c1-13-8-6-7-11-15(13)26-16(14-9-4-3-5-10-14)12-25-17-18(22-20(25)26)24(2)21(28)23-19(17)27/h3-12H,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKIWLANOGPDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methyl, phenyl, and o-tolyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nitro groups, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of imidazo[2,1-f]purines exhibit significant biological activities, including:

  • Anticancer Activity : Compounds within this class have shown potential in inhibiting cancer cell proliferation. For instance, studies on related imidazo[2,1-f]purines have demonstrated their ability to target specific cancer cell lines effectively.
  • Antiviral Properties : Some derivatives have been investigated for their effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical biological processes, potentially leading to therapeutic applications in treating metabolic disorders.

Synthetic Routes

The synthesis of 1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common methods include:

  • Formation of the Imidazole Ring : This can be synthesized through cyclization reactions involving appropriate precursors.
  • Formation of the Purine Ring : Constructed via condensation reactions with nitrogen-containing compounds.
  • Fusion of Rings : The final step involves fusing the imidazole and purine rings through cyclization and condensation processes.

Research Applications

The applications of 1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are diverse and include:

Field Application
Medicinal Chemistry Used as a lead compound for developing new anticancer and antiviral drugs.
Biochemistry Investigated for its role in enzyme inhibition and modulation of signaling pathways.
Material Science Potential use in developing organic semiconductors and photovoltaic materials.

Wirkmechanismus

The mechanism of action of 1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Receptor Affinity

The activity of imidazo[2,1-f]purine-2,4-dione derivatives depends critically on substituents at positions 7 and 7. Key comparisons include:

Compound Substituents (Position 7, 8) 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B/PDE10A Inhibition Key Findings
Target Compound 7-Ph, 8-o-Tolyl N/A N/A N/A Hypothesized to combine lipophilicity (o-Tolyl) with receptor affinity (Ph).
3i (Zagórska et al.) 7-Ph, 8-pentyl(fluorophenylpiperazinyl) 0.6 1.2 Weak Strong 5-HT1A affinity; antidepressant activity at 2.5 mg/kg .
AZ-853 (Partyka et al.) 7-Ph, 8-butyl(fluorophenylpiperazinyl) 0.6 0.8 None Partial 5-HT1A agonism; better BBB penetration than AZ-861 .
AZ-861 (Partyka et al.) 7-Ph, 8-butyl(CF3-phenylpiperazinyl) 0.2 0.5 None Stronger 5-HT1A/5-HT7 agonism but lower BBB penetration .

Key Trends :

  • Fluorinated arylpiperazinyl chains (e.g., 3i, AZ-853) enhance 5-HT1A/5-HT7 receptor binding but reduce phosphodiesterase (PDE) inhibition .
  • Trifluoromethyl groups (AZ-861) increase receptor affinity but may reduce metabolic stability due to higher lipophilicity .

Pharmacological and Pharmacokinetic Profiles

Antidepressant and Anxiolytic Activity
  • Compound 3i : Reduced immobility time in the forced swim test (FST) at 2.5 mg/kg, comparable to fluoxetine. Anxiolytic effects observed in the four-plate test .
  • AZ-853 : Showed antidepressant-like effects in FST after acute and repeated administration, attributed to partial 5-HT1A agonism and better brain penetration .
Side Effects
  • AZ-853: Induced weight gain and lowered systolic blood pressure due to α1-adrenolytic activity .
  • AZ-861 : Caused lipid metabolism disturbances without weight gain .
  • 3i: No significant anticholinergic effects, but sedation observed at higher doses .

Metabolic Stability and Lipophilicity

  • Micellar Electrokinetic Chromatography (MEKC) : Derivatives with arylpiperazinyl chains (e.g., 3i) showed moderate lipophilicity (logP ~3.5), balancing BBB penetration and metabolic stability .
  • Human Liver Microsomes (HLM) : Fluorinated derivatives (3i, AZ-853) exhibited moderate metabolic stability (t1/2 >60 min), while bulkier groups (e.g., trifluoromethyl in AZ-861) reduced clearance rates .

Biologische Aktivität

1-Methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that belongs to the imidazole family. Its unique structure features a fused imidazole and purine ring system, which contributes to its diverse biological activities. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in oncology.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been observed to inhibit certain enzyme activities by binding to their active sites, leading to downstream effects on cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, one study reported IC50 values ranging from 6 to 50 µM for different derivatives of imidazo[2,1-f]purines, with the compound showing superior inhibition of VEGF-VEGFR signaling pathways, crucial for tumor angiogenesis .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound induces S-phase arrest in HL-60 leukemia cells and promotes apoptosis. This is evidenced by mitochondrial and lysosomal changes indicative of apoptotic processes .

Comparative Studies

The following table summarizes the cytotoxic effects of 1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione compared to other known anticancer agents:

Compound NameCell LineIC50 (µM)Mechanism of Action
1-Methyl-7-phenyl-8-(o-tolyl) derivativeHepG26VEGF inhibition
SorafenibHepG26VEGFR inhibition
RegorafenibHepG23VEGFR inhibition
EverolimusMCF-73mTOR inhibition

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor. Studies indicate that it can effectively inhibit enzymes involved in cancer progression and inflammation. Specifically:

  • VEGF Expression : The compound significantly reduced VEGF protein expression levels in treated cell lines by approximately 70%, outperforming standard treatments like sorafenib and regorafenib .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a marked decrease in cell viability and significant apoptosis induction after three days of exposure.
  • MCF-7 Cell Line Analysis : Another investigation revealed that the compound's effects on MCF-7 cells were comparable to those of established anticancer drugs like everolimus, indicating its potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. What synthetic strategies are commonly employed to prepare imidazo[2,1-f]purine-2,4-dione derivatives?

The synthesis typically involves alkylation and cyclization steps. For example, 8-bromoxanthine intermediates are alkylated at the N7-position with α-bromo ketones or arylpiperazinylalkyl chains, followed by cyclization in acetic acid or liquid ammonia to form the tricyclic core . Modifications at the N1 and N3 positions (e.g., methyl groups) are introduced early to stabilize the scaffold. Purity is confirmed via HPLC and spectral methods (NMR, HRMS) .

Q. What is the primary biological target of this compound class, and how is receptor affinity determined?

These derivatives primarily target serotonin receptors (5-HT1A) and adenosine receptors (A3). Affinity is quantified using radioligand binding assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) to determine Ki values. For instance, AZ-853 and AZ-861 exhibit Ki values of 0.6 nM and 0.2 nM for 5-HT1A, respectively . Selectivity against off-target receptors (e.g., 5-HT2A, D2) is validated using competitive binding assays .

Q. How are in vivo antidepressant-like effects evaluated for these compounds?

The forced swim test (FST) in mice is a standard model. Compounds are administered intraperitoneally (e.g., 0.156–2.5 mg/kg), and immobility time reduction is measured. Antagonists like WAY-100635 are co-administered to confirm 5-HT1A mediation. Chronic studies (16-day dosing) assess sustained efficacy and side effects (e.g., lipid metabolism, sedation) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) influence functional selectivity and pharmacokinetics?

Substituents on the phenylpiperazine moiety critically impact activity. For example:

  • 2-Fluorophenyl (AZ-853) : Enhances brain penetration (logP = 2.1) and α1-adrenolytic effects, leading to weight gain and hypotension.
  • 3-Trifluoromethylphenyl (AZ-861) : Increases 5-HT1A agonism (EC50 = 1.3 nM in cAMP assays) but reduces CNS bioavailability due to higher plasma protein binding . Metabolic stability is assessed using human liver microsomes (HLM) and micellar electrokinetic chromatography (MEKC) .

Q. What methodologies resolve contradictions in functional assay outcomes between in vitro and in vivo models?

Discrepancies arise from differential receptor coupling (e.g., 5-HT1A-mediated cAMP vs. β-arrestin pathways). Functional selectivity is probed using:

  • BRET assays : To measure G-protein vs. β-arrestin signaling bias.
  • Brain homogenate studies : To quantify compound partitioning (e.g., AZ-853’s higher brain-to-plasma ratio explains its stronger FST efficacy despite weaker in vitro agonism) .

Q. How are SAR studies designed to optimize adenosine A3 receptor antagonism while minimizing off-target effects?

Key strategies include:

  • N1/N3 alkylation : Methyl groups improve solubility and A3 affinity (Ki < 10 nM).
  • 8-Substitution : Bulky groups (e.g., benzyl) enhance A3 selectivity over A1/A2A (e.g., 8-benzyl derivatives show >100-fold selectivity) . Off-target profiling uses panels of 50+ receptors/enzymes (e.g., CEREP assays) to eliminate PDE4/PDE10 inhibition .

Q. What experimental approaches validate the safety profile of these compounds for long-term use?

  • Cardiovascular assays : Telemetry in rats monitors blood pressure and ECG changes (e.g., AZ-853’s α1-blockade reduces systolic BP by 15%).
  • Metabolic panels : Serum glucose, cholesterol, and triglycerides are measured post-chronic dosing.
  • Behavioral tests : Rotarod and open-field assays detect sedation or motor impairment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.